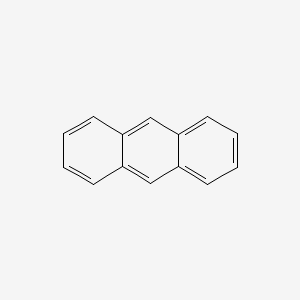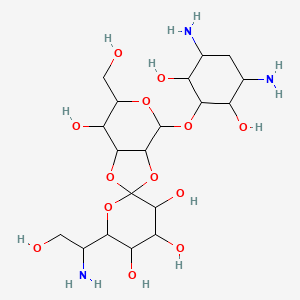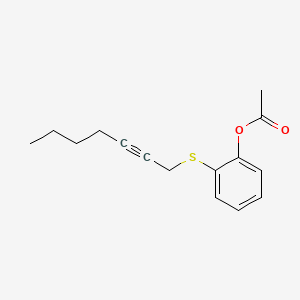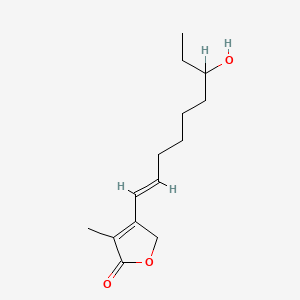
AS-1517499
概要
説明
AS1517499は、シグナル伝達および転写活性化因子6(STAT6)の強力な脳透過性阻害剤です。 STAT6のリン酸化を阻害する上で有意な有効性を示しており、IC50値は21ナノモルです 。 この化合物は、血脳関門を通過する能力で特に注目されており、神経科学研究において貴重なツールとなっています 。
科学的研究の応用
AS1517499 has a wide range of applications in scientific research:
Immunology: It is used to study the role of STAT6 in immune responses, particularly in the differentiation of T-helper cells.
Inflammation: It has been shown to reduce inflammation in various models, including asthma and atopic dermatitis.
Cancer Research: AS1517499 is used to investigate the role of STAT6 in cancer, particularly in the context of tumor microenvironments and immune evasion.
作用機序
生化学分析
Biochemical Properties
AS-1517499 interacts with the STAT6 transcription factor, which mediates PPARγ-regulated gene expression in macrophages . By inhibiting STAT6, this compound can reduce the expression of PPARγ target genes, including CD36, macrophage mannose receptor, and arginase 1 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It can reduce Th2-related cytokine levels, alleviate airway eosinophil and lymphocyte infiltration, and regulate GATA3/Foxp3 levels and subepithelial collagen deposition . These changes might be due to the specific blockade of the STAT6 signaling pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the STAT6 pathway . This inhibition results in a decrease in the expression of PPARγ target genes, leading to a reduction in efferocytosis and a restoration of pro-inflammatory cytokine expression .
Temporal Effects in Laboratory Settings
In laboratory settings, apoptotic cell instillation after bleomycin treatment results in prolonged enhancement of STAT6 phosphorylation in alveolar macrophages and lung . Co-administration of this compound can reverse this enhancement .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For example, active use of this compound in AD mice effectively reduced Th2-related cytokine levels and alleviated airway eosinophil and lymphocyte infiltration .
Transport and Distribution
Given its role as a STAT6 inhibitor, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
Given its role as a STAT6 inhibitor, it is likely that it is localized to the areas where STAT6 is active .
準備方法
AS1517499の合成には、2-{[2-(4-ヒドロキシフェニル)エチル]アミノ}ピリミジン-5-カルボキサミドの調製が含まれ、この誘導体はSTAT6の最も強力な阻害剤として報告されています 。 AS1517499の具体的な合成経路および反応条件は、所有権があり、公開文献では広く公開されていません。 この化合物は、研究目的でさまざまな量と純度で入手可能であることが知られています 。
化学反応の分析
AS1517499は、主にSTAT6のリン酸化を選択的に阻害する阻害反応を起こします。 この阻害は、さまざまな炎症反応を引き起こす下流のシグナル伝達経路を遮断するために重要です 。 この化合物は、インターロイキン12によって誘導されるTヘルパー細胞1(Th1)の分化には有意な影響を与えませんが、インターロイキン4によって誘導されるTヘルパー細胞2(Th2)の分化を阻害します 。 これらの反応の主要な生成物は、STAT6の阻害された形態であり、核に移行してその効果を発揮することができません 。
科学研究への応用
AS1517499は、科学研究において幅広い用途があります。
類似化合物との比較
AS1517499は、その高い効力と血脳関門を通過する能力において独自です。類似の化合物には、以下のようなものがあります。
STAT3阻害剤: これらの化合物は、STATファミリーの別のメンバーを阻害し、さまざまながんや炎症の研究で使用されます.
STAT5阻害剤: これらは、免疫応答やがんにおけるSTAT5の役割を研究するために使用されます.
その他のSTAT6阻害剤: STAT6の他の阻害剤は存在しますが、AS1517499は、その高い効力と脳への透過性で注目されています.
特性
IUPAC Name |
4-(benzylamino)-2-[2-(3-chloro-4-hydroxyphenyl)ethylamino]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c21-16-10-13(6-7-17(16)27)8-9-23-20-25-12-15(18(22)28)19(26-20)24-11-14-4-2-1-3-5-14/h1-7,10,12,27H,8-9,11H2,(H2,22,28)(H2,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRMEKAUZBKTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)N)NCCC3=CC(=C(C=C3)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238798 | |
| Record name | AS-1517499 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919486-40-1 | |
| Record name | AS-1517499 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919486401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AS-1517499 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AS-1517499 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H31HOT08T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of AS1517499?
A1: AS1517499 is a selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does AS1517499 affect STAT6 activity?
A2: AS1517499 inhibits the phosphorylation of STAT6, preventing its activation and subsequent nuclear translocation. This blocks downstream signaling events mediated by STAT6. [, , , , , , , , , , , , , , ]
Q3: What are the downstream consequences of STAT6 inhibition by AS1517499?
A3: Inhibition of STAT6 by AS1517499 has been shown to:
- Suppress myeloid fibroblast activation and myofibroblast differentiation. []
- Reduce M2 macrophage polarization. [, , , , , , , , , , ]
- Attenuate the expression of extracellular matrix proteins, including collagen and fibronectin. [, , , ]
- Decrease the production of pro-inflammatory cytokines, such as IL-13, IL-17, and CCL2. [, , , , ]
- Inhibit tumor growth and metastasis. [, , ]
- Improve cognitive function in animal models of cerebral small vessel disease. []
- Ameliorate intestinal ischemia/reperfusion injury. []
Q4: What is the molecular formula and weight of AS1517499?
A4: The molecular formula of AS1517499 is C20H18ClN5O2, and its molecular weight is 395.84 g/mol.
Q5: Has AS1517499 been tested in vivo?
A5: Yes, AS1517499 has been administered to mice in various studies to investigate its effects on different disease models. [, , , , , , , , , , , , , , , , ]
Q6: What routes of administration have been used for AS1517499 in animal studies?
A6: AS1517499 has been administered intraperitoneally [, , , , , , , , , , , , , ] and intratumorally [] in preclinical models.
Q7: What types of in vitro assays have been used to study the effects of AS1517499?
A7: Researchers have employed various in vitro assays, including:
- Cell culture studies using human bronchial smooth muscle cells [], mouse bone marrow-derived macrophages (BMDM) [, , ], peritoneal macrophages [, ], RAW264.7 macrophages [, , ], U937-derived macrophages [], 3T3 fibroblasts [], human esophageal fibroblasts [, ], human esophageal epithelial cells [, ], C17.2 neural stem cells [], and BV2 microglia [].
- Luciferase assays to assess promoter activity [, ].
- Chromatin immunoprecipitation assays to study protein-DNA interactions [, ].
Q8: In what disease models has AS1517499 shown efficacy in vivo?
A8: AS1517499 has demonstrated therapeutic potential in preclinical models of:
- Renal fibrosis []
- Acute inflammation []
- Tumor growth and metastasis (breast cancer) [, , , ]
- Antigen-induced bronchial hypercontractility []
- Bleomycin-induced lung fibrosis []
- Osteoarthritis []
- Atherosclerosis []
- Colitis-associated tumorigenesis []
- Keloid fibrosis []
- Lupus nephritis []
- Intestinal ischemia/reperfusion injury []
- Atopic dermatitis []
- Chronic hypertension-induced cerebral small-vessel disease []
Q9: Have any targeted drug delivery strategies been explored for AS1517499?
A9: Yes, one study investigated the use of M2-like tumor-associated macrophage-targeted codelivery of AS1517499 and IKKβ siRNA using micellar nanodrugs. This strategy aimed to specifically deliver the therapeutic agents to the tumor microenvironment and minimize off-target effects. []
Q10: Have any biomarkers been identified for monitoring the effects of AS1517499?
A10: Although not explicitly studied as biomarkers for AS1517499 treatment response, several molecules affected by AS1517499 could potentially serve as indicators:
- M2 macrophage markers: Arg1, Fizz1, Ym1, CD206 [, , , , , , , ]
- M1 macrophage markers: iNOS, CCR7 []
- Fibrosis markers: Type 1 collagen α2, fibronectin, α-smooth muscle actin [, , , ]
- Inflammatory cytokines: IL-13, IL-17, CCL2, IL-10, TGF-β, IL-4, IFN-γ [, , , , , , , , ]
- STAT6 phosphorylation [, , , , , , , , , , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1667548.png)
![trisodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxylato-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1667549.png)
![(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1667550.png)

![4-[(2R,5S,6E,8Z)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione](/img/structure/B1667553.png)







